Cas no 90352-19-5 ((2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate)
![(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-
yl benzoate structure](https://fr.kuujia.com/scimg/cas/90352-19-5x500.png)
90352-19-5 structure
Nom du produit:(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-
yl benzoate
(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Xylosylcephalomannine
- [ "7-Xylosylcephalomannine" ]
- 7-Xylosyltaxol B
- [4,12-Diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,1
- (2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amin
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)
- Benzenepropanoic acid, α-hydroxy-β-[(2-methyl-1-oxo-2-butenyl)amino]-, 6,12-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(β-D-xylopyranosyloxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α[αR*,βS*(E)],11α,12α,12aα,12bα]]- (ZCI)
- Benzenepropanoic acid, α-hydroxy-β-[[(2E)-2-methyl-1-oxo-2-butenyl]amino]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(β-D-xylopyranosyloxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- (9CI)
- Cephalomannine-7-xyloside
- [4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- XYLOTAXOL B, 7-(P)
- 90352-19-5
- (2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate
-
- Piscine à noyau: 1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59)
- La clé Inchi: HWPZOSPUENCAFV-UHFFFAOYSA-N
- Sourire: O1CC2(C1CC(C1(C)C(C(C3=C(C)C(CC(C3(C)C)(C(C21)OC(C1C=CC=CC=1)=O)O)OC(C(C(C1C=CC=CC=1)NC(C(=CC)C)=O)O)=O)OC(C)=O)=O)OC1C(C(C(CO1)O)O)O)OC(C)=O
Propriétés calculées
- Qualité précise: 963.38886410g/mol
- Masse isotopique unique: 963.38886410g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 69
- Nombre de liaisons rotatives: 16
- Complexité: 2060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 15
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Le xlogp3: 0.5
- Surface topologique des pôles: 280
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 1036.2±65.0 °C at 760 mmHg
- Point d'éclair: 580.5±34.3 °C
- Solubilité: Insuluble (1.4E-3 g/L) (25 ºC),
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5606-1 mL * 10 mM (in DMSO) |
7-Xylosyltaxol B |
90352-19-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75680-5mg |
XYLOTAXOL B, 7-(P) |
90352-19-5 | 5mg |
¥5600.0 | 2023-09-05 | ||
TargetMol Chemicals | TN5606-5mg |
7-Xylosyltaxol B |
90352-19-5 | 5mg |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN5606-5 mg |
7-Xylosyltaxol B |
90352-19-5 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75680-5 mg |
XYLOTAXOL B, 7-(P) |
90352-19-5 | 5mg |
¥5600.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5606-5 mg |
7-Xylosyltaxol B |
90352-19-5 | 5mg |
¥5365.00 | 2022-04-26 | ||
A2B Chem LLC | AH93300-5mg |
XYLOTAXOL B, 7-(P) |
90352-19-5 | 95% | 5mg |
$2600.00 | 2024-05-20 | |
TargetMol Chemicals | TN5606-1 ml * 10 mm |
7-Xylosyltaxol B |
90352-19-5 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 |
(2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate Littérature connexe
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
90352-19-5 ((2α,5β,7β,10α,13α)-4,10-Diacetoxy-1-hydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2- yl benzoate) Produits connexes
- 2171556-45-7(2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 228259-40-3(2-(5-Furan-2-yl-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid methyl ester)
- 1361508-84-0(5-Chloro-2-(2,3,4-trichlorophenyl)pyridine-3-acetic acid)
- 2171309-64-9(6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylheptanoic acid)
- 1517170-01-2(1-(5-methyl-1,2-oxazol-4-yl)cyclopentane-1-carboxylic acid)
- 2172442-55-4(4-chloro-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2171777-44-7(3-(2-amino-3-methylbutan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 1416713-93-3(3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-bpyridine)
- 955748-36-4(N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide)
- 2137539-75-2(2'-(4-nitrobenzenesulfonyl)-3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine])
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
